(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate
Overview
Description
(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate is an organic compound with a complex structure that combines brominated phenyl groups and nitro-substituted isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate typically involves multiple steps, starting with the bromination of phenyl groups and the nitration of isoindoline derivatives. One common method involves the continuous bromination of paracresol to prepare 2-bromo-4-methylphenol . The nitro group can be introduced via the oxidation of aryl amines using reagents such as peroxyacids, sodium perborate, hydrogen peroxide, or dimethyldioxirane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the selectivity of the desired product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Peroxyacids, sodium perborate, hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can participate in substitution reactions, modifying the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms, used in the production of dyes and herbicides.
(±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol: A compound with similar brominated phenyl groups, used in biomedical applications.
Uniqueness
(2-Bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate is unique due to its combination of brominated phenyl and nitro-substituted isoindoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(2-bromo-4-phenylphenyl) 3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN2O6/c24-17-13-15(14-5-2-1-3-6-14)9-10-19(17)32-20(27)11-12-25-22(28)16-7-4-8-18(26(30)31)21(16)23(25)29/h1-10,13H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASCQNAJXAELSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)CCN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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